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Introduction
Fisogatinib (formerly BLU-554) is an orally bioavailable, potent, and highly selective inhibitor

of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It is under investigation for the treatment of

advanced hepatocellular carcinoma (HCC) in patients with aberrant FGF19-FGFR4 signaling.

[1][2] This technical guide provides an in-depth overview of the pharmacokinetics and

pharmacodynamics of Fisogatinib, summarizing key preclinical and clinical findings.

Mechanism of Action
Fisogatinib selectively and irreversibly binds to a unique cysteine residue (Cys552) within the

ATP-binding pocket of FGFR4. This covalent modification blocks the receptor's kinase activity,

thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival.[1]

The FGF19-FGFR4 signaling axis, when constitutively activated, is a known oncogenic driver in

a subset of HCC.[1][2]

Pharmacokinetics
The pharmacokinetic profile of Fisogatinib has been evaluated in both preclinical models and

in a first-in-human Phase 1 clinical trial (NCT02508467) in patients with advanced HCC.[1][3]
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In preclinical mouse models, Fisogatinib demonstrated oral bioavailability and dose-

proportional exposure. Following oral administration, it exhibited a rapid absorption and

distribution to various tissues.

Clinical Pharmacokinetics
The Phase 1 trial involved a dose-escalation phase with once-daily (QD) oral doses ranging

from 140 mg to 900 mg. The maximum tolerated dose (MTD) was established at 600 mg QD.

[1]

Table 1: Summary of Fisogatinib Pharmacokinetic Parameters (600 mg QD Dose)

Parameter Value Reference

Tmax (h) ~4 [4]

Cmax (ng/mL) ~2500 [4]

AUC (ng*h/mL) Not explicitly stated

Half-life (t1/2)
Long, supporting once-daily

dosing
[4]

Geometric Mean Trough

Concentration (Ctrough)

(ng/mL)

2040 (in Chinese patients) [3]

Note: The provided data is primarily from a presentation and may not represent the complete

dataset from the clinical trial.

Pharmacodynamics
The pharmacodynamic effects of Fisogatinib have been assessed through the monitoring of

biomarkers associated with FGFR4 pathway inhibition.

Preclinical Pharmacodynamics
In xenograft models of HCC with FGF19 overexpression, Fisogatinib led to a dose-dependent

inhibition of tumor growth.[1]
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Clinical Pharmacodynamics
In the Phase 1 clinical trial, inhibition of the FGFR4 pathway was evidenced by changes in

several plasma biomarkers.

Table 2: Summary of Pharmacodynamic Biomarker Changes with Fisogatinib Treatment

Biomarker Change Observed Reference

7α-hydroxy-4-cholesten-3-one

(C4)
Dose-dependent increase [1]

Total Cholesterol Dose-dependent increase [1]

FGF19 Dose-dependent increase [1]

These changes are consistent with the known role of the FGF19-FGFR4 axis in regulating bile

acid synthesis.

Experimental Protocols
Preclinical Xenograft Model

Cell Lines: Hep3B and LIX-066 human HCC cell lines with FGF19 overexpression were

used.[1]

Animal Model: Athymic nude mice.

Tumor Implantation: Cells were implanted subcutaneously into the flanks of the mice.

Treatment: Once tumors reached a specified size, mice were treated with Fisogatinib or

vehicle control via oral gavage.

Tumor Measurement: Tumor volume was measured regularly using calipers.

Clinical Trial (NCT02508467) - Dose Escalation Phase
Study Design: A 3+3 dose-escalation design was employed.[5]

Patient Population: Patients with advanced HCC.[3]
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Dosing: Fisogatinib was administered orally once daily in 28-day cycles.[3]

Pharmacokinetic Sampling: Blood samples were collected at pre-specified time points on

Day 1 and Day 15 of the first cycle to determine plasma concentrations of Fisogatinib.

Pharmacodynamic Biomarker Analysis: Fasting blood samples were collected to measure

plasma levels of C4, total cholesterol, and FGF19.

FGF19 Immunohistochemistry (IHC) Assay: An IHC assay was developed to determine

FGF19 protein expression in tumor tissue. A tumor was considered FGF19-positive if ≥1% of

tumor cells showed staining.[3]
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Caption: FGF19-FGFR4 Signaling Pathway and Fisogatinib's Point of Intervention.

Experimental Workflow
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Caption: Overview of Preclinical and Clinical Experimental Workflow for Fisogatinib.
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To cite this document: BenchChem. [Fisogatinib: A Deep Dive into its Pharmacokinetics and
Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606208#pharmacokinetics-and-pharmacodynamics-
of-fisogatinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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